molecular formula C11H12O3 B13533069 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

Cat. No.: B13533069
M. Wt: 192.21 g/mol
InChI Key: SQOHUHGIMBIEEW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It features an indene moiety fused with a hydroxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyacetic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indene moiety may also interact with hydrophobic regions of proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the indene and hydroxyacetic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H12O3/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,12H,5-6H2,(H,13,14)

InChI Key

SQOHUHGIMBIEEW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)O

Origin of Product

United States

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